molecular formula C20H12Cl2N4O6 B11695754 N,N'-bis(2-chloro-5-nitrophenyl)benzene-1,3-dicarboxamide

N,N'-bis(2-chloro-5-nitrophenyl)benzene-1,3-dicarboxamide

Cat. No.: B11695754
M. Wt: 475.2 g/mol
InChI Key: WWHFUMIIHYAICJ-UHFFFAOYSA-N
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Description

N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with the molecular formula C20H12Cl2N4O6 It is characterized by the presence of two chloro-nitrophenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 2-chloro-5-nitroaniline with benzene-1,3-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydride (NaH).

Major Products

    Reduction: Formation of N1,N3-BIS(2-AMINO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in substitution reactions, modifying the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS(2-AMINO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE: A reduced derivative with different chemical properties.

    N1,N3-BIS(2-CHLORO-5-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE: A similar compound with a methyl group instead of a nitro group.

Uniqueness

N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C20H12Cl2N4O6

Molecular Weight

475.2 g/mol

IUPAC Name

1-N,3-N-bis(2-chloro-5-nitrophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H12Cl2N4O6/c21-15-6-4-13(25(29)30)9-17(15)23-19(27)11-2-1-3-12(8-11)20(28)24-18-10-14(26(31)32)5-7-16(18)22/h1-10H,(H,23,27)(H,24,28)

InChI Key

WWHFUMIIHYAICJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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